molecular formula C22H28N2O3 B1227059 Dihydrocorynantheine CAS No. 50439-68-4

Dihydrocorynantheine

Cat. No. B1227059
CAS RN: 50439-68-4
M. Wt: 368.5 g/mol
InChI Key: NMLUOJBSAYAYEM-XPOGPMDLSA-N
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Description

Dihydrocorynantheine (DHC) is a naturally occurring alkaloid found in the leaves and bark of certain plants, including Mitragyna speciosa (Kratom). It has gained significant attention in recent years due to its potential medicinal properties and its use as a research tool in various scientific studies.

Scientific Research Applications

Biomimetic Synthesis of Indole Alkaloids

Dihydrocorynantheine has been a subject of interest in the biomimetic synthesis of indole alkaloids. Brown, Chapple, and Charalambides (1974) synthesized dihydromancunine, a model for a proposed biosynthetic intermediate, which was then converted into Corynanthe indole alkaloids including dihydrocorynantheine (Brown, Chapple, & Charalambides, 1974).

Conformational Analysis

Staerk, Norrby, and Jaroszewski (2001) conducted a conformational analysis of dihydrocorynantheine using dynamic 1H NMR spectroscopy and computational methods. They focused on the steric effects of ethyl vs vinyl groups, providing insights into the molecular structure and dynamics of this alkaloid (Staerk, Norrby, & Jaroszewski, 2001).

Cardiovascular Effects

Masumiya et al. (1999) explored the effects of dihydrocorynantheine on cardiac muscle action potentials. Their study indicated that dihydrocorynantheine has direct effects on cardiac muscle through the inhibition of multiple ion channels, which may explain its negative chronotropic and antiarrhythmic activity (Masumiya et al., 1999).

Potential in Treating 5-HT Metabolism Disorders

Kanatani et al. (1985) found that dihydrocorynantheine, among other alkaloids, decreased specific [3H]5‐HT binding to rat brain membrane preparations and acted as partial agonists for 5‐HT receptors in in-vitro experiments, suggesting potential applications in treating diseases resulting from disorders of 5‐HT metabolism (Kanatani et al., 1985).

Partial Synthesis and Structural Studies

  • Dolby and Sakai (1967) described methods for preparing 3,4- seco -dihydrocorynantheine derivatives, contributing to the understanding of its structural features and potential for synthesis (Dolby & Sakai, 1967).
  • Staerk et al. (2000) isolated dihydrocorynantheine from Corynanthe pachyceras and tested its leishmanicidal, antiplasmodial, and cytotoxic activities, showcasing its potential in biomedical applications (Staerk et al., 2000).
  • Amat et al. (2009) reported the enantioselective construction of the indoloquinolizidine moiety of dihydrocorynantheine, highlighting advanced synthetic methods for this alkaloid (Amat et al., 2009).

Alkaloid Content in Various Plants

Phillipson and Hemingway (1975) examined the alkaloid content in various species of Uncaria, including dihydrocorynantheine, contributing to the understanding of its natural occurrence and diversity (Phillipson & Hemingway, 1975).

properties

IUPAC Name

methyl (E)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLUOJBSAYAYEM-XPOGPMDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315111
Record name Dihydrocorynantheine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrocorynantheine

CAS RN

50439-68-4
Record name Dihydrocorynantheine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50439-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrocorynantheine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050439684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrocorynantheine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROCORYNANTHEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2FX8N0QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
510
Citations
M Amat, A Gómez-Esqué, C Escolano… - The Journal of …, 2009 - ACS Publications
The enantioselective construction of the 3-ethylindolo[2,3-a]quinolizidine moiety present in numerous indole alkaloids is reported, the key steps being a stereoselective …
Number of citations: 53 pubs.acs.org
W Zhang, J Bah, A Wohlfarth… - Chemistry–A European …, 2011 - Wiley Online Library
Here we present a general and common catalytic asymmetric strategy for the total and formal synthesis of a broad number of optically active natural products from the corynantheine and …
H Masumiya, T Saitoh, Y Tanaka, S Horie, N Aimi… - Life sciences, 1999 - Elsevier
… its C3 structural epimer, dihydrocorynantheine, on membrane … preparations, hirsutine and dihydrocorynantheine (0.1 μM to … that hirsutine and dihydrocorynantheine have direct effects …
Number of citations: 49 www.sciencedirect.com
D Stærk, PO Norrby… - The Journal of Organic …, 2001 - ACS Publications
… of the indole alkaloid dihydrocorynantheine recorded at room … In contrast to dihydrocorynantheine, the corresponding … rotamers of corynantheine and dihydrocorynantheine …
Number of citations: 17 pubs.acs.org
LJ Dolby, SI Sakai - Journal of the American Chemical Society, 1964 - ACS Publications
… transforms dihydrocorynantheine to the expected 7-acetoxy-7H-dihydrocorynantheine, mp … Hydrolysis of7-acetoxy7H-dihydrocorynantheine methiodide in refluxing aqueous acetic acid …
Number of citations: 14 pubs.acs.org
P Chang, YK Koh, SL Geh, E Soepadmo… - Journal of …, 1989 - Elsevier
… Dihydrocorynantheine in normal saline was injected via a femoral vein. Corresponding … The results indicate that dihydrocorynantheine can effectively lower the arterial pressure in both …
Number of citations: 40 www.sciencedirect.com
LJ Dolby, S Sakai - Tetrahedron, 1967 - Elsevier
… -7H-dihydrocorynantheine methiodide prepared by treating dihydrocorynantheine successively … 7-Acetoxy-7H-dihydrocorynantheine-N b -methiodide is converted by the action of hot …
Number of citations: 24 www.sciencedirect.com
LJ Dolby, SI Sakai - Journal of the American Chemical Society, 1964 - ACS Publications
Ila is virtually identical with that of dihydrocorynantheine, whereas lib shows normal indole absorption. The infrared spectrum of Ilashows absorption at 1720, 1665, and 1608 cm.-1 …
Number of citations: 30 pubs.acs.org
D Stærk, E Lemmich, J Christensen, A Kharazmi… - Planta …, 2000 - thieme-connect.com
… identified as dihydrocorynantheine by comparison of its 1 H- and 13 C-NMR spectra with those of an original sample of synthetic [14], racemic dihydrocorynantheine. Compound 4 was …
Number of citations: 104 www.thieme-connect.com
JA Weisbach, JL Kirkpatrick, KR Williams… - Tetrahedron …, 1965 - Elsevier
10, 12 To date", there have been no publications devoted to the synthesis of the more elusive C3rr,, 21-a, a, a isomer I. We now describe a stereospecific sequence utilizing a common …
Number of citations: 34 www.sciencedirect.com

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